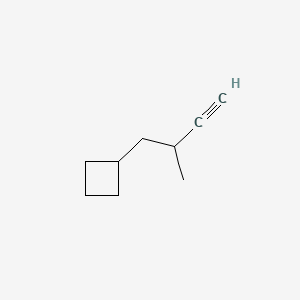
(2-Methylbut-3-yn-1-yl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylbut-3-yn-1-yl)cyclobutane is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are four-membered ring structures that exhibit unique chemical properties due to the ring strain associated with their small size. The presence of the (2-Methylbut-3-yn-1-yl) group adds further complexity to the molecule, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbut-3-yn-1-yl)cyclobutane can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,4-diene, under specific reaction conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts, such as transition metal complexes, may also be employed to enhance the efficiency of the cyclization process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylbut-3-yn-1-yl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, such as chlorine or bromine, and nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst, such as iron(III) chloride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated cyclobutanes, substituted cyclobutanes.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties. Researchers can investigate its interactions with biological targets, such as enzymes or receptors.
Medicine: The compound may be explored for its potential therapeutic applications. Its unique structure may allow for the development of novel drugs with specific mechanisms of action.
Industry: The compound can be used in the production of specialty chemicals, such as pharmaceuticals, agrochemicals, and materials. Its unique properties may enhance the performance of these products.
Mécanisme D'action
The mechanism of action of (2-Methylbut-3-yn-1-yl)cyclobutane depends on its specific interactions with molecular targets. For example, if the compound exhibits biological activity, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The compound’s unique structure may allow it to bind to specific sites on these targets, influencing their function and triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane: A simple four-membered ring structure without any substituents.
Methylcyclobutane: A cyclobutane ring with a methyl group attached.
But-3-yn-1-ylcyclobutane: A cyclobutane ring with a but-3-yn-1-yl group attached.
Uniqueness
(2-Methylbut-3-yn-1-yl)cyclobutane is unique due to the presence of both the cyclobutane ring and the (2-Methylbut-3-yn-1-yl) group. This combination of structural features imparts distinct chemical properties to the compound, making it an interesting subject for research and industrial applications. The presence of the alkyne group in the (2-Methylbut-3-yn-1-yl) moiety adds further reactivity, allowing for a wide range of chemical transformations.
Propriétés
Formule moléculaire |
C9H14 |
|---|---|
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
2-methylbut-3-ynylcyclobutane |
InChI |
InChI=1S/C9H14/c1-3-8(2)7-9-5-4-6-9/h1,8-9H,4-7H2,2H3 |
Clé InChI |
GHALBDKPXWKHJS-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCC1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


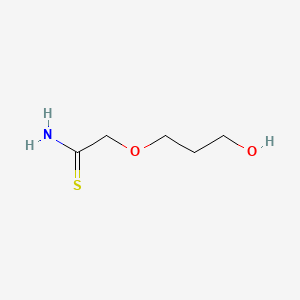
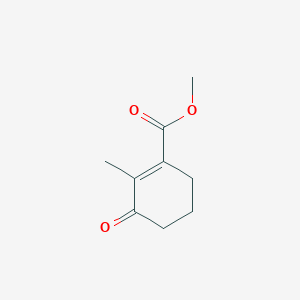
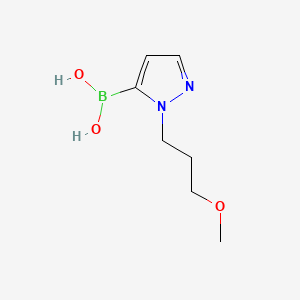
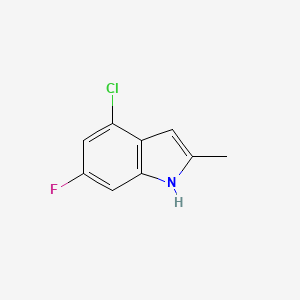
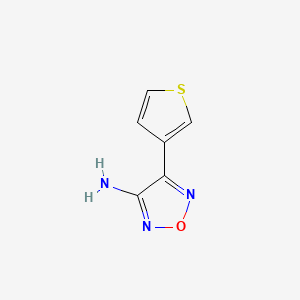
![Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate](/img/structure/B13460762.png)
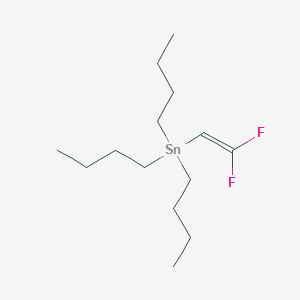
![2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane](/img/structure/B13460774.png)
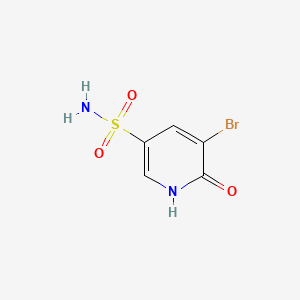
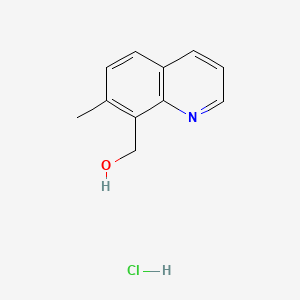
![Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13460806.png)
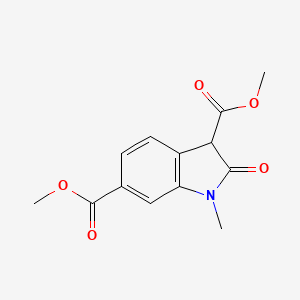
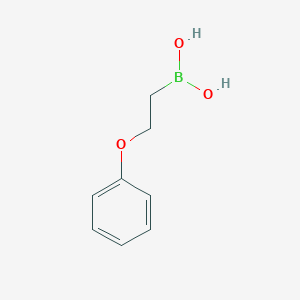
![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13460815.png)
